molecular formula C31H28N2O2 B12446229 10-acetyl-11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B12446229
M. Wt: 460.6 g/mol
InChI Key: ODLYOCMQVYDBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-ACETYL-10-(ANTHRACEN-9-YL)-14,14-DIMETHYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3(8),4,6-TETRAEN-12-ONE is a complex organic compound with a unique tricyclic structure. This compound is characterized by its anthracenyl group and a diazatricyclic core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ACETYL-10-(ANTHRACEN-9-YL)-14,14-DIMETHYL-2,9-DIAZATRICYCLO[940The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

9-ACETYL-10-(ANTHRACEN-9-YL)-14,14-DIMETHYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3(8),4,6-TETRAEN-12-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

9-ACETYL-10-(ANTHRACEN-9-YL)-14,14-DIMETHYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3(8),4,6-TETRAEN-12-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-ACETYL-10-(ANTHRACEN-9-YL)-14,14-DIMETHYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3(8),4,6-TETRAEN-12-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-ACETYL-10-(ANTHRACEN-9-YL)-14,14-DIMETHYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3(8),4,6-TETRAEN-12-ONE lies in its specific structural features, such as the anthracenyl group and the diazatricyclic core. These features confer unique chemical and biological properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C31H28N2O2

Molecular Weight

460.6 g/mol

IUPAC Name

5-acetyl-6-anthracen-9-yl-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H28N2O2/c1-19(34)33-26-15-9-8-14-24(26)32-25-17-31(2,3)18-27(35)29(25)30(33)28-22-12-6-4-10-20(22)16-21-11-5-7-13-23(21)28/h4-16,30,32H,17-18H2,1-3H3

InChI Key

ODLYOCMQVYDBOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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